Cas no 2138235-82-0 (Sodium [4-(difluoromethyl)phenyl]methanesulfinate)

Sodium [4-(difluoromethyl)phenyl]methanesulfinate structure
2138235-82-0 structure
商品名:Sodium [4-(difluoromethyl)phenyl]methanesulfinate
CAS番号:2138235-82-0
MF:C8H7F2NaO2S
メガワット:228.191559076309
CID:6022965
PubChem ID:165449814

Sodium [4-(difluoromethyl)phenyl]methanesulfinate 化学的及び物理的性質

名前と識別子

    • EN300-723845
    • sodium [4-(difluoromethyl)phenyl]methanesulfinate
    • 2138235-82-0
    • Sodium [4-(difluoromethyl)phenyl]methanesulfinate
    • インチ: 1S/C8H8F2O2S.Na/c9-8(10)7-3-1-6(2-4-7)5-13(11)12;/h1-4,8H,5H2,(H,11,12);/q;+1/p-1
    • InChIKey: REDSJHVYFFANLC-UHFFFAOYSA-M
    • ほほえんだ: S(CC1C=CC(C(F)F)=CC=1)(=O)[O-].[Na+]

計算された属性

  • せいみつぶんしりょう: 228.00325124g/mol
  • どういたいしつりょう: 228.00325124g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 184
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59.3Ų

Sodium [4-(difluoromethyl)phenyl]methanesulfinate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-723845-1.0g
sodium [4-(difluoromethyl)phenyl]methanesulfinate
2138235-82-0
1g
$0.0 2023-06-07

Sodium [4-(difluoromethyl)phenyl]methanesulfinate 関連文献

Sodium [4-(difluoromethyl)phenyl]methanesulfinateに関する追加情報

Sodium [4-(difluoromethyl)phenyl]methanesulfinate: A Comprehensive Overview

Sodium [4-(difluoromethyl)phenyl]methanesulfinate, with the CAS number 2138235-82-0, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications. This compound belongs to the class of sulfonates, which are widely used in various industries, including pharmaceuticals, agrochemicals, and materials science. The structure of sodium [4-(difluoromethyl)phenyl]methanesulfinate consists of a methanesulfinate group attached to a phenyl ring substituted with a difluoromethyl group. This substitution pattern imparts distinct electronic and steric properties to the molecule, making it a valuable component in modern chemical synthesis.

The synthesis of sodium [4-(difluoromethyl)phenyl]methanesulfinate involves a series of well-established organic reactions. Typically, the process begins with the preparation of the corresponding methanesulfonic acid derivative, followed by nucleophilic substitution or coupling reactions to introduce the difluoromethyl group onto the phenyl ring. The final step involves neutralization with sodium hydroxide to yield the sodium salt. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for its production, aligning with current trends toward sustainable chemical manufacturing.

One of the most notable applications of sodium [4-(difluoromethyl)phenyl]methanesulfinate is in the field of pharmaceuticals. The compound serves as an intermediate in the synthesis of various bioactive molecules, including antiviral agents and anticancer drugs. Its ability to act as a leaving group in substitution reactions makes it particularly useful in constructing complex molecular frameworks. For instance, researchers have employed this compound in the development of novel inhibitors targeting viral proteases, demonstrating its potential in antiviral therapy.

In addition to its role in drug discovery, sodium [4-(difluoromethyl)phenyl]methanesulfinate has found applications in agrochemicals. The compound exhibits excellent bioavailability and stability under physiological conditions, making it an ideal candidate for use in plant protection products. Recent studies have highlighted its effectiveness as a fungicide and nematicide, offering a sustainable alternative to traditional chemical pesticides. Its ability to target specific pathways in pathogens without adversely affecting non-target organisms underscores its importance in modern agriculture.

The unique electronic properties of sodium [4-(difluoromethyl)phenyl]methanesulfinate also make it a valuable material for electronic applications. The compound has been investigated as a component in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its high thermal stability and efficient charge transport properties. Recent breakthroughs in materials science have further enhanced its performance through modifications to its molecular structure, paving the way for its integration into next-generation electronic devices.

From an environmental perspective, sodium [4-(difluoromethyl)phenyl]methanesulfinate demonstrates favorable biodegradation characteristics under aerobic conditions. This attribute is crucial for ensuring that its use does not pose long-term risks to ecosystems. Regulatory agencies have recognized its safety profile through rigorous testing protocols, enabling its widespread adoption across various industries.

In conclusion, sodium [4-(difluoromethyl)phenyl]methanesulfinate is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with advancements in synthetic methodologies and application development, position it as a key player in contemporary chemical research and industry. As ongoing research continues to uncover new potentials for this compound, its significance is expected to grow further in the coming years.

おすすめ記事

推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.